Almoxatone

MAO-B inhibition enzyme kinetics reversibility

Almoxatone (MD 780236) is the gold standard for irreversible, mechanism-based MAO-B inhibition. Unlike reversible inhibitors (safinamide, Ro 16-6491), Almoxatone exhibits enzyme-activated, covalent binding that survives washout and dialysis—making it the definitive tool for probing irreversible versus reversible mechanisms. Its ~70-fold stereoselectivity (R-enantiomer active) and oral bioavailability enable chronic dosing in rodent models. Choose Almoxatone when your research demands uncompromising, time-dependent, concentration-dependent, washout-resistant MAO-B inhibition for SAR studies, enzyme kinetics, and target validation.

Molecular Formula C18H19ClN2O3
Molecular Weight 346.8 g/mol
CAS No. 84145-89-1
Cat. No. B1664792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmoxatone
CAS84145-89-1
Synonyms3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((methylamino)methyl)-2-oxazolidinone
MD 240928
MD 240931
MD 780236
MD 780236, (R)-isomer
MD 780236, (S)-isomer
MD 780236, monomesylate
MD-240928
MD-240931
MD-780236
Molecular FormulaC18H19ClN2O3
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESCNCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H19ClN2O3/c1-20-10-17-11-21(18(22)24-17)15-5-7-16(8-6-15)23-12-13-3-2-4-14(19)9-13/h2-9,17,20H,10-12H2,1H3/t17-/m1/s1
InChIKeyKYXSTSXVEXKFJI-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Almoxatone (CAS 84145-89-1): A Unique Tool for Investigating MAO-B Irreversibility and Binding Kinetics


Almoxatone (MD 780236) is a potent, orally active, and long-acting inhibitor of monoamine oxidase B (MAO-B) . It is distinguished from other members of the oxazolidinone class of MAO inhibitors by its stereoselectivity, with the R-enantiomer demonstrating significantly greater potency [1]. Unlike many other MAO-B inhibitors developed in its era, Almoxatone exhibits a unique 'enzyme-activated' or mechanism-based irreversible inhibition profile, which makes it an invaluable reference standard for probing enzyme kinetics and the nature of reversible versus irreversible binding in this pharmacological target class [2].

Why Almoxatone's Unique Irreversible Binding Profile Precludes Substitution with Other MAO-B Inhibitors


The MAO-B inhibitor class is not uniform; it encompasses molecules with fundamentally different binding mechanisms, ranging from fully reversible (e.g., safinamide) to pseudo-irreversible (e.g., rasagiline) and truly irreversible (e.g., selegiline). Almoxatone occupies a critical and often misunderstood position within this spectrum as a mechanism-based irreversible inhibitor [1]. Generic substitution with a compound like Ro 16-6491, which is a short-acting reversible MAO-B inhibitor, would yield entirely divergent experimental outcomes, particularly in assays measuring enzyme recovery after washout or dialysis [2]. The specific quantitative evidence presented below delineates the exact nature of this differential behavior, providing a clear rationale for why Almoxatone is the required tool for specific research questions pertaining to covalent modification of MAO-B.

Quantitative Differentiation of Almoxatone Against Key MAO-B Comparators: A Data-Driven Procurement Guide


Irreversible vs. Reversible MAO-B Inhibition: Almoxatone vs. Ro 16-6491 in Dialysis Recovery

Almoxatone demonstrates a fundamentally different, irreversible binding mechanism compared to the reversible MAO-B inhibitor Ro 16-6491. In a direct head-to-head comparison using rat liver homogenates, MAO-B activity inhibited by Almoxatone showed minimal recovery after extensive dialysis, whereas inhibition by Ro 16-6491 was fully reversed. [1]

MAO-B inhibition enzyme kinetics reversibility drug discovery assay development

Mechanism-Based Irreversibility: Almoxatone's Enzyme-Activated Covalent Modification

Almoxatone acts as a mechanism-based, enzyme-activated irreversible inhibitor of MAO-B. This contrasts with simple competitive or reversible inhibitors. The compound itself is a substrate for MAO-B and, during the catalytic cycle, is converted into a reactive species that covalently modifies the enzyme's active site. [1]

MAO-B irreversible inhibition enzyme-activated mechanism-based oxazolidinone

Stereoselective Inhibition: Potency Difference Between Almoxatone Enantiomers

The R-enantiomer of Almoxatone (MD 780236) is the active form, demonstrating a pronounced stereoselective inhibition of MAO-B. The S-enantiomer is significantly less potent, indicating a specific chiral requirement for optimal binding and enzyme activation. [1]

stereoselectivity enantiomer MAO-B pharmacology chiral

Long-Acting In Vivo Efficacy: Almoxatone vs. Short-Acting Reversible MAO-B Inhibitors

As an orally effective and long-acting inhibitor, Almoxatone provides sustained MAO-B inhibition in vivo. This stands in contrast to 'short-acting' MAO-B inhibitors like Ro 16-6491, whose effects are reversed within hours. The irreversible nature of Almoxatone's binding translates into a prolonged pharmacodynamic effect that is dependent on new enzyme synthesis for recovery.

MAO-B in vivo duration of action pharmacodynamics oral bioavailability

Selectivity Profile: Almoxatone as a Selective MAO-B Inhibitor vs. Non-Selective MAOIs

Almoxatone is characterized as a selective inhibitor of MAO-B, meaning it does not significantly inhibit MAO-A at effective doses. This is a critical differentiation from older, non-selective and irreversible MAO inhibitors (e.g., phenelzine, tranylcypromine), which inhibit both MAO-A and MAO-B irreversibly. [1]

MAO-B selectivity MAO-A antidepressant safety

Oral Bioavailability and CNS Penetration: Foundational for In Vivo Applications

Almoxatone is reported to be orally effective and crosses the blood-brain barrier effectively. This is a fundamental, practical differentiator from tool compounds that require intraperitoneal or intravenous administration for CNS studies. The long half-life supports once-daily dosing in animal models.

oral bioavailability CNS penetration pharmacokinetics in vivo behavioral studies

Optimal Research and Industrial Applications for Almoxatone (CAS 84145-89-1) Based on Validated Differentiation


Investigating the Kinetics and Reversibility of MAO-B Inhibition

Almoxatone serves as an essential, gold-standard control for irreversible, mechanism-based inhibition in washout, dialysis, and enzyme recovery assays. Researchers can use it to benchmark new compounds, comparing the time-dependent and concentration-dependent nature of their inhibition against a known, well-characterized irreversible MAO-B inhibitor [1]. This is critical for structure-activity relationship (SAR) studies and for distinguishing between reversible, tight-binding, and covalent inhibitors.

Long-Term In Vivo Studies of MAO-B Suppression

Due to its long-acting, irreversible inhibition and oral bioavailability, Almoxatone is ideally suited for chronic dosing studies in rodent models of Parkinson's disease, depression, or other neurological conditions where sustained MAO-B inhibition is required [1]. Its oral availability simplifies dosing regimens for studies lasting weeks or months, facilitating investigations into the long-term consequences of MAO-B inhibition on behavior, neurotransmitter levels, and disease pathology .

Chiral Resolution and Stereoselectivity Studies for MAO-B

The high stereoselectivity of Almoxatone (~70-fold difference between enantiomers) makes it a model compound for studies investigating chiral recognition by MAO-B [1]. The pure R-enantiomer (Almoxatone) is the requisite tool for these investigations. Researchers exploring novel oxazolidinone-based MAO inhibitors can use Almoxatone as a reference to calibrate the stereochemical requirements for optimal potency and enzyme activation in their own molecular series.

Differentiating Between MAO-A and MAO-B Mediated Effects

As a selective MAO-B inhibitor, Almoxatone is a critical tool for dissecting the specific physiological and pathological roles of the MAO-B isoform, independent of MAO-A [1]. In experiments where a phenotype might be driven by either isoform, Almoxatone allows for the selective ablation of MAO-B activity, enabling researchers to definitively attribute observed effects to this specific enzyme.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Almoxatone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.